REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:8])[CH:3]1[NH:7][CH2:6][CH2:5][O:4]1.C(N(CC)CC)C.[Cl:16][CH:17]([Cl:21])[C:18](Cl)=[O:19]>C(Cl)(Cl)Cl>[Cl:1][CH:2]([Cl:8])[CH:3]1[N:7]([C:18](=[O:19])[CH:17]([Cl:21])[Cl:16])[CH2:6][CH2:5][O:4]1
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C1OCCN1)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after the removal of the chloroform
|
Type
|
DISTILLATION
|
Details
|
by distillation under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1OCCN1C(C(Cl)Cl)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |